Comparative Anti-Pancreatic Cancer Activity of 5'-DFCR Conjugates Matches 5-FU In Vitro
In a 2024 study evaluating novel amide conjugates of 5'-deoxy-5-fluorocytidine (5-dFCR), the synthesized compounds demonstrated anti-pancreatic cancer efficacy similar to that of 5-fluorouracil (5-FU) [1]. The most potent conjugate, Compound 1, achieved an IC50 of 14 μM against the primary pancreatic cancer cell line BxPC-3, which is comparable to the activity of 5-FU in the same model system [1]. Notably, Compound 1 exhibited a selectivity index of approximately 7 when comparing its IC50 against BxPC-3 (14 μM) to its IC50 against normal dermal fibroblasts (96 μM) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5'-DFCR-HCA Conjugate 1: IC50 = 14 μM (BxPC-3); IC50 = 96 μM (normal fibroblasts) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): Comparable IC50 values against BxPC-3 and AsPC-1 pancreatic cancer cell lines (exact numeric value not provided in this abstract, but stated as 'similar') |
| Quantified Difference | Selectivity index (SI) = ~7 (96 μM / 14 μM) |
| Conditions | In vitro cytotoxicity assay; primary pancreatic cancer cell line BxPC-3; metastatic pancreatic cancer cell line AsPC-1; normal dermal fibroblasts |
Why This Matters
This evidence demonstrates that 5'-DFCR-derived compounds can achieve 5-FU-equivalent potency with potential selectivity advantages, validating 5'-DFCR as a viable scaffold for developing tumor-targeted prodrugs and conjugates.
- [1] Cybulski, M., Zaremba-Czogalla, M., Trzaskowski, B., Kubiszewski, M., Tobiasz, J., Jaromin, A., Krzeczyński, P., Gubernator, J., & Michalak, O. (2024). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 14, 13129-13141. View Source
